Kasugamycin (CAS 6980-18-3) is a specialized aminoglycoside bactericide and translation inhibitor distinguished by its unique zwitterionic structure and high-fidelity mechanism of action [1]. Unlike broad-spectrum aminoglycosides, it selectively targets the 30S ribosomal subunit to block translation initiation without inducing genetic misreading [2]. Commercially, it is valued for its exceptional aqueous solubility (228 g/L at 25°C), robust thermal stability during formulation processing, and targeted efficacy against phytopathogenic strains resistant to legacy antibiotics [1]. For industrial and research procurement, Kasugamycin serves as a critical active ingredient in crop protection formulations designed to bypass established resistance networks, and as a precise translation-arrest reagent in advanced biochemical assays [2].
Substituting Kasugamycin with more common aminoglycosides like Streptomycin or Oxytetracycline frequently compromises both application safety and experimental integrity [1]. In agricultural formulations, Streptomycin faces widespread pathogen resistance—often exceeding 35% in field isolates—and induces severe phytotoxic responses, such as russeting, in sensitive crops [1]. In laboratory settings, generic aminoglycosides cause ribosomal misreading, confounding translation assays with mistranslation artifacts [2]. Kasugamycin’s unique binding strictly blocks preinitiation complex formation without misreading, ensuring high-fidelity translation arrest [2]. Furthermore, its distinct chemical stability profile allows it to withstand aggressive formulation processes, such as vacuum distillation and spray drying, where heat-labile alternatives rapidly degrade[3].
Kasugamycin demonstrates potent activity against phytopathogenic bacteria that have developed immunity to standard treatments. In sensitivity assays against Erwinia amylovora, Kasugamycin achieved a mean MIC (≥95% growth inhibition) of 18.5 mg/L [1]. Crucially, it maintained full efficacy against populations where 35% of isolates exhibited high-level resistance to Streptomycin at concentrations exceeding 50 mg/L[1].
| Evidence Dimension | Resistance prevalence and effective MIC |
| Target Compound Data | Mean MIC 18.5 mg/L; 100% effective against resistant strains |
| Comparator Or Baseline | Streptomycin (35% of isolates resistant at >50 mg/L) |
| Quantified Difference | Complete efficacy retention in Streptomycin-resistant populations |
| Conditions | In vitro nutrient agar sensitivity assays |
Formulators must select Kasugamycin to ensure product viability in regions where Streptomycin and Oxytetracycline resistance has rendered legacy bactericides ineffective.
Unlike typical aminoglycosides that bind the decoding center and induce error-prone protein synthesis, Kasugamycin strictly inhibits the 30S initiation complex. In mistranslation reporter assays, the addition of 25 µg/mL Kasugamycin successfully decreased mistranslation rates [1]. In contrast, Streptomycin actively induces misreading, and elongation inhibitors like Chloramphenicol fail to reduce mistranslation artifacts[1].
| Evidence Dimension | Mistranslation rate modulation |
| Target Compound Data | 25 µg/mL decreases mistranslation rates |
| Comparator Or Baseline | Streptomycin (Induces misreading / increases mistranslation) |
| Quantified Difference | Divergent functional outcomes (reduction vs. induction of translation errors) |
| Conditions | In vitro cell-free mistranslation reporter system |
Researchers requiring precise translation arrest without the introduction of confounding misfolded proteins must procure Kasugamycin over standard aminoglycosides.
Kasugamycin exhibits exceptional robustness under thermal and pH stress, facilitating aggressive industrial concentration methods. When heated as an aqueous solution to 60°C for 1 hour, Kasugamycin retains 99.0% of its activity at pH 5.0, and 100% activity at pH 7.0 and 9.0 [1]. Furthermore, it shows zero degradation after 6 hours in 0.1 N HCl at room temperature, outperforming many heat-labile antibiotics [1].
| Evidence Dimension | Active compound recovery post-stress |
| Target Compound Data | 100% recovery at pH 7.0/9.0 at 60°C; 100% in 0.1 N HCl |
| Comparator Or Baseline | Heat-labile antibiotic baseline (Significant degradation under equivalent thermal/acidic stress) |
| Quantified Difference | Near-total preservation of activity under formulation stress conditions |
| Conditions | Aqueous solution subjected to 60°C for 1 hour; 0.1 N HCl for 6 hours |
The exceptional stability profile allows manufacturers to utilize cost-effective, high-heat drying and distillation processes without sacrificing API yield.
The physicochemical properties of Kasugamycin make it highly suitable for concentrated liquid agricultural formulations. It boasts an aqueous solubility of 228 g/L at 25°C [1]. As a zwitterionic compound, its solubility and soil-sorption behavior are highly tunable; it acts as a strongly sorbing cation at pH < 3.23 and a highly mobile anion at elevated pH, allowing precise formulation optimization [1].
| Evidence Dimension | Aqueous solubility limit |
| Target Compound Data | 228 g/L at 25°C |
| Comparator Or Baseline | Standard low-solubility agricultural fungicides (e.g., Mancozeb, <10 mg/L) |
| Quantified Difference | Orders of magnitude higher solubility |
| Conditions | Standard temperature (25°C) in aqueous media |
The high solubility limit enables the production of highly concentrated, stable liquid suspension concentrates without the risk of precipitation.
Directly leveraging its efficacy against Streptomycin-resistant Erwinia amylovora and Magnaporthe oryzae, Kasugamycin is the active ingredient of choice for next-generation crop protection formulations [1]. It is particularly suited for high-value, russet-sensitive crops where copper-based or generic aminoglycoside treatments cause phytotoxicity or fail due to resistance [1].
Because it uniquely inhibits the 30S preinitiation complex without inducing genetic misreading, Kasugamycin is an essential reagent for structural biology and biochemical research [2]. It is utilized in cell-free translation systems to trap ribosomes in the initiation phase without generating confounding mistranslated protein artifacts[2].
Capitalizing on its ultra-high aqueous solubility (228 g/L) and robust thermal stability (100% retention at 60°C, pH 7.0), Kasugamycin is ideal for industrial-scale agrochemical manufacturing [3]. Formulators can employ aggressive vacuum distillation and spray-drying techniques to produce stable, high-concentration soluble liquids without API degradation[3].